3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione
Description
3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound featuring a central azaspiro framework with a phenyl substituent at the 3-position and two ketone groups at positions 2 and 2. This structure combines rigidity from the spiro system with functional diversity, making it valuable in medicinal chemistry and materials science. The compound’s synthesis typically involves cyclization reactions of carboxylic acid derivatives with diamines, followed by alkylation or aryl substitution . Key properties include a melting point range of 162–183°C for phenyl-substituted analogs, depending on substituent electronic effects .
Properties
CAS No. |
1028-49-5 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-phenyl-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H19NO2/c18-14-11-16(9-5-2-6-10-16)12-15(19)17(14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
InChI Key |
DPBGMQZCPHOXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic core followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diketone with an amine can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups on the phenyl ring .
Scientific Research Applications
3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Comparison of Key Spirocyclic Compounds
Key Observations:
- Substituent Polarity: Electron-withdrawing groups (e.g., 4-Cl) increase melting points (183°C vs. 162°C for phenyl), likely due to enhanced intermolecular dipole interactions . Methoxy groups reduce melting points (110°C), attributed to steric hindrance and reduced packing efficiency .
- Nitrogen Positioning: 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione shares a similar spiro system but differs in nitrogen placement, leading to distinct hydrogen-bonding capabilities and solubility profiles .
Structural and Crystallographic Insights
- Crystal Packing: Analogs like 3-(4-chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione exhibit intermolecular C–H⋯O hydrogen bonds and π-stacking, contributing to thermal stability .
- Conformational Flexibility: Spiro systems with larger rings (e.g., 5.5 vs. 4.5) show reduced puckering, as evidenced by Cremer-Pople parameters (Q = 0.552 Å for cyclohexane chair conformation) .
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